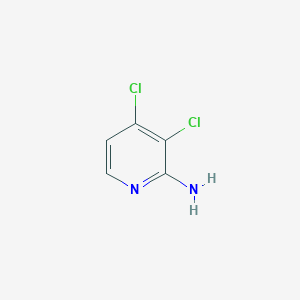

3,4-Dichloropyridin-2-amine

Vue d'ensemble

Description

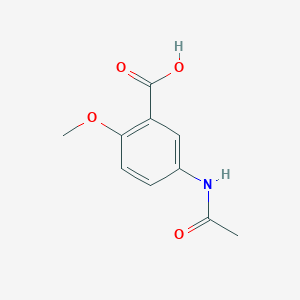

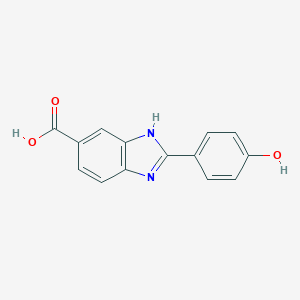

3,4-Dichloropyridin-2-amine (3,4-DCP2A) is a heterocyclic amine that is widely used in medical research and laboratory experiments. It is a colorless, odorless, and water-soluble compound that can be synthesized in a laboratory setting. 3,4-DCP2A has numerous applications in scientific research and is used in a variety of experiments due to its unique properties.

Applications De Recherche Scientifique

Regioselective Buchwald-Hartwig Amination : A study by Williams (2013) describes a highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine, facilitating access to 4-chloro-N-phenylpyridin-2-amines. This method is robust and scalable, enabling rapid exploration of chemical space at C-4 and the development of 2,4-bisaminopyridine libraries (Williams, 2013).

Aminations Involving Pyridyne Intermediate : Pieterse and Hertog (2010) investigated aminations of halopyridines, including 3-chloro and 4-chloropyridine, leading to mixtures of 3-amino and 4-aminopyridine. The reactions presumably involve a 3,4-pyridyne intermediate, highlighting a unique mechanism in halopyridine aminations (Pieterse & Hertog, 2010).

Selective Amination Catalyzed by Palladium-Xantphos Complex : Ji, Li, and Bunnelle (2003) presented a selective amination process using a palladium-Xantphos complex, yielding high chemoselectivity and isolated yields in the amination of polyhalopyridines (Ji, Li, & Bunnelle, 2003).

Palladium-Catalyzed Aminations on Dichloropyridines : Maria et al. (2001) explored palladium-catalyzed amination for selective introduction of aromatic and heteroaromatic amines on dichloropyridines, demonstrating excellent base sensitive functional group tolerance (Maria et al., 2001).

Photoassisted Oxidation Catalyzed by Ruthenium Complexes : Yamaguchi et al. (2004) showed that chloro(Me2SO)ruthenium(II) complexes catalyze selective and stereospecific alkane oxidation in the presence of 2,6-dichloropyridine N-oxide under visible light irradiation (Yamaguchi et al., 2004).

Synthesis of Pyridine-Containing Macrocycles : Averin et al. (2005) described the palladium-catalyzed amination of 3,5-dihalopyridines, leading to the formation of new pyridine-containing macrocycles. This method offers insights into the synthesis of complex organic structures (Averin et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

3,4-Dichloropyridin-2-amine is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Based on the known activities of pyrimidines, it can be inferred that this compound may interact with its targets (inflammatory mediators) and inhibit their expression and activities, thereby exerting its anti-inflammatory effects .

Biochemical Pathways

Given its potential anti-inflammatory effects, it can be speculated that it may influence the pathways involving the inflammatory mediators mentioned above .

Pharmacokinetics

Some physicochemical properties of the compound have been reported . It has high gastrointestinal (GI) absorption and is permeable to the blood-brain barrier (BBB) .

Result of Action

Based on its potential anti-inflammatory effects, it can be inferred that the compound may reduce inflammation at the molecular and cellular levels by inhibiting the expression and activities of certain inflammatory mediators .

Analyse Biochimique

Biochemical Properties

The nature of these interactions is largely dependent on the specific conditions of the reaction, such as pH, temperature, and the presence of other compounds .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 3,4-Dichloropyridin-2-amine in animal models . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.

Propriétés

IUPAC Name |

3,4-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIWKYZJBIUWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455330 | |

| Record name | 2-Amino-3,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188577-69-7 | |

| Record name | 2-Amino-3,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)

![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)